molecular formula C18H29NO7 B4988010 N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No. B4988010
M. Wt: 371.4 g/mol
InChI Key: MKMREFMKKBPDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DMPEA-Oxalate and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of DMPEA-Oxalate is not fully understood, but it is believed to act as a selective agonist for the 5-HT2A receptor. This receptor is involved in various physiological processes, including neurotransmission, vascular function, and platelet aggregation. DMPEA-Oxalate has been shown to have a high affinity for this receptor and has been used to study its role in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. DMPEA-Oxalate has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, DMPEA-Oxalate has been shown to have anti-cancer effects in vitro, although further studies are needed to explore its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

DMPEA-Oxalate has several advantages as a research tool, including its high affinity for the 5-HT2A receptor and its potential therapeutic effects in various physiological and pathological conditions. However, there are also limitations to its use in lab experiments. For example, DMPEA-Oxalate may have off-target effects that could confound experimental results. Additionally, its potential therapeutic effects may vary depending on the experimental model used.

Future Directions

There are several future directions for research on DMPEA-Oxalate. One area of interest is its potential as a therapeutic agent for various diseases, including neurological and cardiovascular diseases. Additionally, further studies are needed to explore its potential as a cancer therapeutic. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could provide a more targeted approach for studying its physiological and pathological functions. Finally, the use of DMPEA-Oxalate in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis method for DMPEA-Oxalate involves the reaction of 3,5-dimethylphenol with 2-chloroethyl ethyl ether in the presence of a base, followed by reaction with 3-methoxypropylamine. The resulting product is then treated with oxalic acid to form DMPEA-Oxalate. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

Scientific Research Applications

DMPEA-Oxalate has been studied for its potential use as a research tool in various scientific fields. It has been used in studies related to the central nervous system, cardiovascular system, and cancer research. DMPEA-Oxalate has been shown to have potential therapeutic effects in these areas and has been used to study the underlying mechanisms of action.

properties

IUPAC Name

N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-14-11-15(2)13-16(12-14)20-10-9-19-8-6-17-5-4-7-18-3;3-1(4)2(5)6/h11-13,17H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMREFMKKBPDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

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